1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one
Description
1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3,4-dimethoxyphenyl group at the 3-position and an acetyl (ethanone) moiety at the 5-position. The 3,4-dimethoxy substitution on the phenyl ring contributes electron-donating effects, which may enhance π-stacking interactions and modulate solubility. The 1,2-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known for its stability and role in bioactive molecules.
Properties
CAS No. |
151671-43-1 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C13H13NO4/c1-8(15)12-7-10(14-18-12)9-4-5-11(16-2)13(6-9)17-3/h4-7H,1-3H3 |
InChI Key |
CWMHUSCIECDYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the oxazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The compound is studied for its nonlinear optical properties, making it a candidate for use in optical limiting and photonic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The oxazole ring can interact with active sites of enzymes, leading to the modulation of their activity .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- p-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one (C₁₁H₈FNO₂): The 4-fluoro substituent introduces electron-withdrawing effects, reducing electron density on the aromatic ring compared to the 3,4-dimethoxy groups. Molecular Weight: 209.19 g/mol (vs. ~220 g/mol for the target compound, assuming C₁₁H₁₂O₄). Purity: 95% (commercial availability) .
- 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one (C₁₁H₈ClNO₂): The 4-chloro group is strongly electron-withdrawing, enhancing electrophilicity. This substitution is associated with increased antimicrobial activity in oxazole derivatives. Molecular Weight: 221.64 g/mol (higher due to Cl vs. OCH₃ groups) .
Methoxy Group Positioning
- 2-(3,4-Dimethoxyphenyl)-1-{2-[3-(propan-2-yl)-1,2-oxazol-5-yl]pyrrolidin-1-yl}ethan-1-one (C₂₀H₂₆N₂O₄):
Heterocyclic Core Modifications
Oxazole vs. Oxadiazole
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (C₁₀H₉FN₂O₂):
- 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone: A saturated 2,3-dihydro-1,3,4-oxadiazole core improves conformational flexibility.
Triazole Derivatives
- 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (C₂₀H₂₁N₅O₃S): Incorporates a triazole ring with a sulfanyl linker and pyridinyl group. The sulfur atom increases polar surface area (PSA: ~100 Ų), improving water solubility but reducing blood-brain barrier penetration .
Functional Group Variations
- 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol: Substitution of the acetyl group with a hydroxyl group (ethanol) increases polarity (PSA: ~77 Ų vs. ~50 Ų for ketones) and hydrogen-bond donor capacity, impacting target binding .
Data Table: Key Comparative Properties
*Estimated based on structural similarity.
Research Implications
Structural modifications in analogs of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one reveal critical trends:
- Electron-donating groups (e.g., methoxy) enhance aromatic interactions but may reduce metabolic stability.
- Heterocyclic core changes (e.g., oxadiazole, triazole) alter hydrogen-bonding capacity and bioavailability.
- Functional group substitutions (e.g., ketone → alcohol) significantly impact polarity and target engagement.
Further experimental studies on the target compound’s logP, solubility, and bioactivity are warranted to validate these comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
